Monohydroxybutylurea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-hydroxybutylurea |
InChI |
InChI=1S/C5H12N2O2/c6-5(9)7-3-1-2-4-8/h8H,1-4H2,(H3,6,7,9) |
InChI Key |
ANHWXVYLXIJYMY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Monohydroxybutylurea
Established Synthetic Routes for Monohydroxybutylurea
The traditional synthesis of this compound primarily relies on two well-established chemical reactions: the reaction of an amine with an isocyanate and the reaction of urea (B33335) with an amino alcohol. These methods are widely used due to their reliability and relatively straightforward procedures.
Chemical Reaction Principles and Stoichiometry
The synthesis of this compound can be achieved through the nucleophilic addition of an amine to an isocyanate. Specifically, the reaction of 4-amino-1-butanol (B41920) with an appropriate isocyanate source would yield N-(4-hydroxybutyl)urea. The fundamental principle involves the attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbon atom of the isocyanate group.
A common method for producing N-substituted ureas involves the reaction of a primary amine with an isocyanate. In the case of this compound, this would involve the reaction of 4-amino-1-butanol with a suitable isocyanate. The stoichiometry of this reaction is typically 1:1.
Alternatively, this compound can be synthesized by reacting urea with 4-amino-1-butanol at elevated temperatures, typically between 100-170°C. google.com This reaction proceeds with the elimination of ammonia (B1221849). The stoichiometry of this reaction generally involves a molar excess of urea to drive the reaction towards the monosubstituted product and minimize the formation of disubstituted ureas.
A general representation of the reaction between urea and an alkanolamine is as follows:
H₂NCONH₂ + HO-R-NH₂ → HO-R-NHCONH₂ + NH₃
Where R represents the butyl group.
Another established method for synthesizing N-substituted ureas involves the Hofmann rearrangement of a primary amide, which generates an isocyanate intermediate in situ. This isocyanate then reacts with an ammonia source to form the urea. organic-chemistry.org
Catalyst Systems in this compound Synthesis
While some syntheses of ureas can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts can improve reaction rates and yields.
In the synthesis of N-substituted ureas, various catalysts can be employed. For instance, in the synthesis of N-hydroxyalkyl-1,5,3-dithiazepanes through recyclization, transition metal salts and complexes have shown high activity. researchgate.net For the synthesis of ureas via catalytic dehydrogenative coupling of amines and methanol (B129727), a pincer complex of manganese has been utilized. acs.org Ruthenium-pincer complexes have also been used as catalysts for urea synthesis from methanol and amines. organic-chemistry.org
In the context of producing hydroxyalkylureas from urea and alkanolamines, the reaction is often carried out without a specific catalyst, relying on thermal energy to drive the process. google.com However, for other types of urea synthesis, such as the carbonylation of amines, catalysts like selenium have been used. thieme-connect.com
The choice of catalyst is highly dependent on the specific reaction pathway chosen for the synthesis of this compound. For the reaction of 4-amino-1-butanol with an isocyanate, the reaction is often rapid and may not require a catalyst.
Optimization of Reaction Conditions for this compound Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.
For the synthesis of N-substituted ureas from primary amides via Hofmann rearrangement, optimization studies have shown that temperature and the equivalents of reagents play a significant role. For example, performing the reaction at 0°C can lead to better yields compared to room temperature. thieme-connect.comthieme-connect.com Increasing the amount of the rearranging agent, such as phenyliodine diacetate (PIDA), and the ammonia source can also improve the yield. thieme-connect.comthieme-connect.com
When synthesizing hydroxyalkylureas from urea and an alkanolamine, the temperature is a critical factor, with a preferred range of 110-160°C. google.com The molar ratio of urea to the alkanolamine is also important; a higher proportion of the alkanolamine can lead to the formation of undesired dialkylolurea byproducts. google.com Operating under anhydrous conditions and in the absence of molecular oxygen can also improve product quality. google.com
In a study on the synthesis of N,N'-bis(2-hydroxyethyl)urea, the reaction was carried out at 135°C for 2 hours and then at 140°C for 6 hours, with continuous removal of ammonia gas to drive the reaction to completion, achieving a yield of 76%. researchgate.net A similar procedure could likely be adapted for this compound.
Table 1: General Optimization Parameters for N-Substituted Urea Synthesis
| Parameter | General Range/Condition | Impact on Yield and Purity |
| Temperature | 0°C to 160°C | Affects reaction rate and selectivity. Lower temperatures may be needed for sensitive functional groups, while higher temperatures can drive reactions to completion. |
| Reaction Time | Varies (hours to days) | Sufficient time is needed for reaction completion, but prolonged times can lead to side reactions and decomposition. |
| Solvent | Aprotic or protic solvents, or solvent-free | The choice of solvent can influence reactant solubility, reaction rate, and product isolation. Water has been shown to be a good promoter for some urea syntheses. rsc.org |
| Reactant Ratio | Stoichiometric or excess of one reactant | Using an excess of one reactant can drive the equilibrium towards the product but may complicate purification. |
| Catalyst | None, acid, base, or metal complex | Can significantly increase reaction rate and selectivity. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Important for reactions involving air- or moisture-sensitive reagents to prevent side reactions and degradation. google.com |
Novel Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and continuous flow technologies for the production of ureas.
Green Chemistry Principles in this compound Production
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches are being explored for the synthesis of urea derivatives.
One approach is the use of less hazardous reactants. For example, replacing toxic phosgene (B1210022) and isocyanates with carbon dioxide (CO₂) as a C1 building block is a significant area of research. vapourtec.comrsc.org The synthesis of urea derivatives from primary aliphatic amines and CO₂ in the absence of catalysts and organic solvents has been reported, with the reaction proceeding through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. rsc.org
Another green principle is the use of environmentally benign solvents. Water has been demonstrated as a viable solvent for the synthesis of N-substituted ureas, often promoting higher yields and simplifying product isolation. rsc.org Solvent-free reactions, catalyzed by selenium for instance, have also been developed for the synthesis of urea derivatives from amines and carbon monoxide. thieme-connect.com
The development of catalytic dehydrogenative coupling reactions is another green strategy. The synthesis of ureas from amines and methanol using a manganese pincer complex is highly atom-economical, producing only hydrogen gas as a byproduct. acs.org
Table 2: Application of Green Chemistry Principles to Urea Synthesis
| Green Chemistry Principle | Application in Urea Synthesis | Potential for this compound |
| Use of Renewable Feedstocks | Synthesis from bio-derived amines and CO₂. | 4-amino-1-butanol can be produced from renewable resources. chemicalbook.com |
| Atom Economy | Dehydrogenative coupling reactions with H₂ as the only byproduct. acs.org | This approach could potentially be adapted for the synthesis of this compound from 4-amino-1-butanol and a suitable nitrogen source. |
| Less Hazardous Chemical Syntheses | Replacement of phosgene and isocyanates with CO₂. rsc.org | Direct synthesis from 4-amino-1-butanol and CO₂ would be a greener alternative. |
| Safer Solvents and Auxiliaries | Use of water as a solvent. rsc.org Solvent-free conditions. thieme-connect.com | These conditions could be explored for the synthesis of this compound to reduce the use of volatile organic compounds. |
| Catalysis | Use of earth-abundant metal catalysts (e.g., Mn, Fe) or biocatalysts. acs.org | Development of efficient and recyclable catalysts for this compound synthesis is a key research area. |
Continuous Flow Synthesis Techniques for this compound
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. This technology is being increasingly applied to the synthesis of fine chemicals, including urea derivatives.
A continuous flow process for the synthesis of non-symmetrical ureas from CO₂ has been developed, implementing a Staudinger/aza-Wittig reaction sequence. vapourtec.comresearchgate.net This method allows for the direct use of CO₂ and has been used to create a library of urea derivatives. vapourtec.com Another continuous flow method involves the reaction of isocyanates with amines, which could be adapted for the synthesis of this compound. beilstein-journals.org
The synthesis of urea-formaldehyde solutions has also been carried out in a continuous process using a multiple tray absorption column. google.com While this is for a polymeric material, the principles of continuous addition of reactants and removal of product could be applied to the synthesis of smaller molecules like this compound.
The development of a continuous flow process for this compound would likely involve pumping solutions of the reactants, such as 4-amino-1-butanol and an isocyanate precursor or urea, through a heated reactor. The product could then be purified in-line, potentially leading to a more efficient and scalable manufacturing process.
Advanced Photochemical Synthesis Considerations for this compound
Photochemical synthesis, which utilizes light energy to drive chemical reactions, represents a frontier in green chemistry. While direct photochemical synthesis routes for this compound are not documented in existing literature, several key principles from related research could inform potential strategies.
A significant area of photochemical research is the synthesis of urea from carbon dioxide and nitrogen-based reactants. nih.gov These methods often employ photocatalysts to facilitate the C-N bond formation under irradiation. nih.gov For a specialized derivative like this compound, a hypothetical photochemical approach might involve the reaction of a nitrogenous precursor with a C4 alcohol derivative under UV light.
Key Considerations for a Hypothetical Photochemical Synthesis:
Precursor Selection: A plausible pathway could involve the photochemical reaction of urea with 1,4-butanediol. Alternatively, the irradiation of 4-amino-1-butanol in the presence of a suitable carbonyl source could be explored.
Catalyst Systems: Carbon-based catalysts, such as graphitic carbon nitride (g-C3N4), are noted for their stability and effectiveness in photocatalytic nitrogen fixation and could be adapted for this purpose. nih.gov The choice of catalyst would be critical to control selectivity and prevent unwanted side reactions, such as the formation of N,N'-bis(4-hydroxybutyl)urea.
Reaction Environment: The solvent system and reaction atmosphere are crucial. Studies on the photochemistry of urea inclusion compounds have shown that the host lattice can influence the reaction's stereochemistry and product distribution. acs.org Performing the reaction in an inert atmosphere would be necessary to prevent oxidation of the hydroxyl group.
Wavelength and Light Intensity: The specific wavelength of UV light would need to be optimized to match the absorption spectrum of the key intermediates, such as a reactive isocyanate formed in situ, to maximize the quantum yield of the reaction.
It is important to emphasize that this remains a theoretical framework. Experimental validation would be essential to determine the feasibility and efficiency of any such photochemical route.
Academic Perspectives on Industrial Synthesis Pathways of this compound
From an academic standpoint, the industrial synthesis of an unsymmetrical urea derivative like this compound would be evaluated based on efficiency, safety, cost-effectiveness, and environmental impact. While no specific industrial process for this compound is described, academic literature provides strong indicators of the likely preferred methodologies, moving away from hazardous traditional reagents.
Historically, the synthesis of urea derivatives often involved highly toxic reagents like phosgene and isocyanates. nih.gov The contemporary academic consensus strongly advocates for the development of safer and more sustainable alternatives.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Precursors | General Reaction Conditions | Academic Perspective: Pros | Academic Perspective: Cons |
| Isocyanate Route | 4-hydroxybutyl isocyanate and ammonia | Typically requires aprotic solvents; can be performed at or below room temperature. | High yielding and relatively clean reactions. asianpubs.org | Isocyanates are toxic and moisture-sensitive, posing handling challenges on an industrial scale. |
| Phosgene-Free Carbonylation | 4-amino-1-butanol, carbon monoxide, and an oxidizing agent | Often requires a metal catalyst (e.g., palladium) and high pressures of CO. | Avoids the use of phosgene; CO is an abundant C1 source. | Requires specialized high-pressure equipment; catalyst cost and removal can be an issue. |
| CO2-based Synthesis | 4-amino-1-butanol and carbon dioxide | High temperatures and pressures are typically needed; may require a dehydrating agent or catalyst. psu.edu | Utilizes a renewable, non-toxic, and abundant C1 feedstock, aligning with green chemistry principles. psu.edu | Generally suffers from low yields and requires significant energy input due to the high stability of CO2. psu.edu |
| Hofmann Rearrangement | A suitable amide (e.g., 5-hydroxypentanamide) | Involves an oxidant like a hypervalent iodine reagent in the presence of an amine source. mdpi.com | Can be performed under mild, metal-free conditions. mdpi.com | Stoichiometric use of oxidizing agents can generate significant waste. |
Academic research trends favor the development of catalytic, phosgene-free methods. The direct synthesis from amines and CO2 is particularly attractive from a sustainability viewpoint, and much research is dedicated to developing catalysts that can make this process more efficient and viable at an industrial scale. psu.edu For a compound like this compound, a process that starts with 4-amino-1-butanol and a safe carbonyl source would be the most academically endorsed approach for future industrial development.
Reaction Mechanisms and Reactivity of Monohydroxybutylurea
Fundamental Reaction Pathways of Monohydroxybutylurea
The reaction pathways of this compound are largely governed by the presence of the urea (B33335) and hydroxyl moieties. These functional groups can react independently or in concert to yield a diverse range of products.
The distribution of electron density in the this compound molecule defines its reactive sites. The urea group contains both nucleophilic and electrophilic centers. The nitrogen atoms of the urea moiety possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it an electrophilic center susceptible to attack by nucleophiles. nih.gov
The hydroxyl group at the terminus of the butyl chain also presents a nucleophilic oxygen atom. This allows for reactions typical of primary alcohols. The presence of these multiple reactive sites enables this compound to engage in a variety of chemical reactions, including nucleophilic substitution and addition.
A summary of the primary nucleophilic and electrophilic centers in this compound is presented in Table 1.
Table 1: Nucleophilic and Electrophilic Centers in this compound
| Reactive Center | Type | Description |
|---|---|---|
| Urea Nitrogen Atoms | Nucleophilic | The lone pair of electrons on the nitrogen atoms can attack electrophilic species. |
| Carbonyl Carbon Atom | Electrophilic | The polarization of the C=O bond makes the carbon atom susceptible to nucleophilic attack. nih.gov |
Hydrolysis: The hydrolysis of N-substituted ureas, including this compound, can proceed through different mechanisms depending on the reaction conditions. A general consensus suggests that the hydrolysis of N-aryl ureas often proceeds via the formation of a transient isocyanate intermediate. nih.govscribd.com This pathway is thought to involve the expulsion of an amine from a zwitterionic intermediate. scribd.com In aqueous solutions, the hydrolysis of urea can also occur through an addition-elimination mechanism, where a water molecule attacks the electrophilic carbonyl carbon. nih.gov This leads to a tetrahedral intermediate that subsequently breaks down. The presence of water can also facilitate the decomposition of urea into isocyanic acid and ammonia (B1221849), with the isocyanic acid then being the reactive intermediate. nih.gov
Condensation: The bifunctional nature of this compound allows it to undergo condensation reactions. For instance, it can react with dicarbonyl compounds or their equivalents to form heterocyclic structures. Reactions of N-(hydroxyalkyl)ureas with 4,5-dihydroxy-4,5-diphenylimidazolidine-2-thiones have been shown to produce complex heterocyclic systems. researchgate.net Furthermore, this compound can be used in the synthesis of polymers. The hydroxyl group can react with suitable comonomers to form polyesters or polyethers, while the urea group can participate in the formation of polyureas or other nitrogen-containing polymers. The use of hydroxyalkylureas as modifiers for resins like urea-formaldehyde is a known application, highlighting their condensation reactivity. google.com
Information on the specific oxidation-reduction pathways of this compound is limited. However, based on the functional groups present, plausible reactions can be inferred.
Oxidation: The primary alcohol group in this compound can be oxidized to an aldehyde and subsequently to a carboxylic acid using appropriate oxidizing agents. The synthesis of α-hydroxy arones from ketones suggests that the carbon adjacent to the carbonyl group could also be a site for oxidation under specific conditions. organic-chemistry.org The urea moiety is generally stable to oxidation, but strong oxidizing conditions could potentially lead to its degradation.
Reduction: The carbonyl group of the urea moiety is generally resistant to reduction. However, under harsh conditions with powerful reducing agents like lithium aluminum hydride, it could potentially be reduced. The synthesis of N-substituted ureas from primary amides via Hofmann rearrangement does not involve a reduction step. organic-chemistry.org
Radical and Ionic Intermediate Formation in this compound Reactions
The formation of radical and ionic intermediates is crucial in understanding the reaction mechanisms of this compound.
Ionic Intermediates: As mentioned in the context of hydrolysis, a key ionic intermediate is the zwitterion formed during the initial steps of the reaction, which then leads to the formation of an isocyanate. scribd.com The reaction of amines with urea in aqueous solution is believed to proceed through an isocyanic acid intermediate. nih.gov
Radical Intermediates: There is limited direct evidence for radical intermediate formation in the typical reactions of this compound. However, radical polymerization of vinyl monomers can be initiated in the presence of urea derivatives, suggesting that under certain conditions, such as exposure to high-energy radiation, radical species could be generated. researchgate.net The thermal decomposition of some organic compounds can produce radical species, but for urea derivatives, decomposition often proceeds through pericyclic reactions rather than bond fission to form radicals. nih.gov
Reaction Kinetics and Thermodynamics of this compound Transformations
The hydrolysis of hindered aryl ureas has been shown to exhibit pH-independent kinetics, which is attributed to a dynamic bond dissociation-controlled mechanism. illinois.edu The thermal decomposition of alkyl and phenylureas has been studied theoretically, revealing that these compounds decompose via four-center pericyclic reactions to yield isocyanates and amines. nih.gov The reaction rates were found to depend on the nature of the substituents on the nitrogen atoms. nih.gov
The thermodynamics of the thermal decomposition of layered rare earth hydroxychlorides show a multi-stage process, with the decomposition temperatures being dependent on the cationic radii. mdpi.com While not directly analogous, this highlights the complex thermal behavior that related hydroxy-containing compounds can exhibit.
Mechanistic Studies of this compound in Complex Chemical Environments
Specific mechanistic studies of this compound in complex chemical environments are not extensively documented. However, the behavior of similar hydroxyalkyl ureas in various systems offers some understanding. For instance, hydroxyalkylureas are used as modifiers in urea-formaldehyde resins, where they react and become incorporated into the polymer network. google.com In biological systems, the urea functionality can interact with macromolecules through hydrogen bonding and potentially other interactions. nih.gov The use of hydroxyalkyl ureas in cosmetic formulations as moisturizing agents demonstrates their interaction in a complex matrix. google.com
The study of the thermal decomposition of materials in the presence of other substances, such as the decomposition of halocarbon fire suppression agents, provides a framework for how the reactivity of a compound can be assessed in a complex mixture. nist.gov
Advanced Spectroscopic Analysis of Monohydroxybutylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Monohydroxybutylurea
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. creative-biostructure.comyoutube.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. creative-biostructure.com
The protons on the carbon adjacent to the hydroxyl group would exhibit a downfield shift compared to other methylene (B1212753) protons in the butyl chain due to the deshielding effect of the oxygen atom. Similarly, the protons of the methylene group attached to the nitrogen of the urea (B33335) group would also be shifted downfield. The NH and NH₂ protons of the urea group, as well as the OH proton, are expected to be broad and their chemical shifts can be concentration and solvent dependent. uwimona.edu.jm
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups and are subject to variation based on solvent and other experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| HO-CH ₂- | 3.5 - 3.8 | Triplet |
| -CH ₂-CH₂- | 1.4 - 1.7 | Multiplet |
| -CH₂-CH ₂-N- | 1.5 - 1.8 | Multiplet |
| -CH₂-NH - | 5.5 - 6.5 | Broad Singlet |
| -C(=O)-NH ₂ | 4.5 - 5.5 | Broad Singlet |
To interact with this table, you can sort the data by clicking on the column headers.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. chemohollic.com Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. chemohollic.com
The carbonyl carbon of the urea group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms. The carbon atom bonded to the hydroxyl group will also be significantly downfield. The other carbon atoms of the butyl chain will appear at higher field strengths. uwimona.edu.jmdocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O (Urea) | 155 - 165 |
| HO-C H₂- | 60 - 70 |
| -C H₂-CH₂- | 20 - 40 |
| -CH₂-C H₂-N- | 30 - 50 |
| -C H₂-NH- | 40 - 55 |
To interact with this table, you can sort the data by clicking on the column headers.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed. creative-biostructure.comsemi.ac.cn
COSY (Correlation Spectroscopy): This homonuclear 2D NMR technique would reveal the coupling between adjacent protons in the butyl chain, helping to trace the carbon backbone from one end to the other. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of each CH₂ group in the butyl chain. creative-biostructure.comnumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial in confirming the connection of the butyl chain to the nitrogen of the urea group and the position of the hydroxyl group. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution. numberanalytics.com
Infrared (IR) and Raman Spectroscopic Investigations of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. uni-siegen.deedinst.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. uni-siegen.de
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. libretexts.orglibretexts.org
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group. biorxiv.org
N-H Stretch: The N-H stretching vibrations of the urea moiety would appear in the region of 3300-3500 cm⁻¹. Primary amides (like the -NH₂ of urea) typically show two bands in this region. libretexts.org
C-H Stretch: The C-H stretching vibrations of the aliphatic butyl chain would be observed in the 2850-3000 cm⁻¹ region. spectroscopyonline.com
C=O Stretch (Amide I): A very strong and characteristic absorption band for the carbonyl group of the urea would be expected around 1640-1680 cm⁻¹ in the IR spectrum. This is often referred to as the Amide I band. biorxiv.org
N-H Bend (Amide II): The N-H bending vibration of the urea group, known as the Amide II band, would typically appear in the 1550-1620 cm⁻¹ region. biorxiv.org
C-O Stretch: The C-O stretching vibration of the primary alcohol would be found in the 1000-1100 cm⁻¹ range.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C backbone vibrations of the butyl chain. researchgate.netyoutube.com
Table 3: Predicted Vibrational Mode Assignments for this compound (Note: These are estimated values based on typical group frequencies.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Intensity |
| O-H Stretch | 3200 - 3600 | IR | Strong, Broad |
| N-H Stretch | 3300 - 3500 | IR | Medium to Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | Medium to Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | IR | Very Strong |
| N-H Bend (Amide II) | 1550 - 1620 | IR | Medium |
| C-O Stretch | 1000 - 1100 | IR | Medium |
To interact with this table, you can sort the data by clicking on the column headers.
Both IR and Raman spectroscopy can be utilized for the quantitative analysis of this compound in mixtures. nih.gov By creating a calibration curve using standards of known concentrations, the intensity of a characteristic absorption band (e.g., the strong C=O stretch in the IR spectrum) can be correlated to the concentration of this compound in an unknown sample. This is based on the Beer-Lambert law, which states that the absorbance of a particular component is directly proportional to its concentration.
For complex mixtures, chemometric methods such as partial least squares (PLS) regression can be applied to the spectroscopic data to build robust quantitative models. nih.gov These methods can handle overlapping spectral features from different components in the mixture, providing a more accurate quantification of this compound.
Morphologically Directed Raman Spectroscopy Applications
Morphologically Directed Raman Spectroscopy (MDRS) is a powerful analytical technique that combines automated particle imaging with Raman spectroscopy to provide detailed information about the size, shape, and chemical identity of individual particles within a sample. This technique is particularly valuable in the pharmaceutical and materials science fields for characterizing complex mixtures and identifying different polymorphic forms of a substance.
MDRS would enable the characterization of this compound in a multi-component blend. The process would involve:
Automated Particle Imaging: A sample containing this compound would be dispersed on a substrate, and an automated microscope would capture images of thousands of individual particles, measuring their size and shape parameters.
Component-Specific Characterization: The resulting Raman spectra would chemically identify each analyzed particle. This allows for the generation of particle size and shape distributions for each individual component in the mixture, including this compound.
This approach would be invaluable for quality control, formulation development, and counterfeit analysis where this compound is a component.
| Raman Peak (cm⁻¹) | Assignment (for Urea) | Potential Application for this compound |
| ~1005 | C-N stretching | Identification and quantification |
| ~1160 | N-C-N stretching | Structural characterization |
| ~530 | N-C-N bending | Polymorph discrimination |
This table is illustrative and based on data for urea. The exact peak positions for this compound may vary.
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For a related compound, N-[3-(4-Hydroxybutyl)phenyl]-N'-(2-chloroethyl)urea, electrospray ionization mass spectrometry (ESI-MS) was used to confirm its identity. The observed ions were [M]⁺, [M+2]⁺, [M+Na]⁺, and [M+2+Na]⁺, which correspond to the molecular ion, its isotope peak due to chlorine, and their sodium adducts.
For this compound (C₅H₁₂N₂O₂), the theoretical exact mass can be calculated. This value can then be compared to the experimental value obtained from an HRMS instrument to confirm the elemental formula.
| Ion | Theoretical m/z (for C₅H₁₂N₂O₂) |
| [M+H]⁺ | 133.0972 |
| [M+Na]⁺ | 155.0791 |
This table presents theoretical values. Experimental values would be obtained from HRMS analysis.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing valuable structural information. While a specific MS/MS fragmentation pattern for this compound is not published, general fragmentation pathways for alcohols and amines can be considered.
Common fragmentation pathways for a molecule like this compound would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group or the amino group.
Dehydration: Loss of a water molecule from the molecular ion.
Loss of the butyl chain: Cleavage of the bond between the urea moiety and the butyl group.
The fragmentation of N-[3-(4-Hydroxybutyl)phenyl]-N'-(2-chloroethyl)urea showed characteristic losses related to its structure, which helps in understanding how similar compounds behave in the mass spectrometer.
Soft ionization techniques are crucial for analyzing molecules that are prone to fragmentation, as they typically produce an abundant molecular ion peak with minimal fragmentation. Electrospray ionization (ESI) and Chemical Ionization (CI) are common soft ionization methods suitable for a polar molecule like this compound.
ESI is particularly useful as it can be directly coupled with liquid chromatography (LC) for the analysis of complex mixtures. The use of ESI-MS for the analysis of a related hydroxybutylphenyl urea derivative demonstrates its applicability for this class of compounds. CI, another soft ionization technique, would also be expected to yield a strong protonated molecule peak, [M+H]⁺, providing clear molecular weight information.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for this compound Studies
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible region of the electromagnetic spectrum. The urea functional group itself is a chromophore. The electronic transitions in urea and its derivatives typically occur in the UV region. The absorption is due to n → π* and π → π* transitions of the carbonyl group and the nitrogen lone pairs.
Studies on urea derivatives have shown that the attachment of different substituents to the urea core can shift the absorption maximum (λmax) and the molar absorptivity (ε). For example, attaching an aromatic ring to the urea moiety can significantly alter the UV-Vis spectrum. For this compound, which lacks an extensive conjugated system, the primary absorption is expected to be in the short-wavelength UV region, likely below 220 nm. The presence of the hydroxyl group is not expected to significantly shift the λmax into the visible region.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple urea derivatives are not typically fluorescent. However, the introduction of a fluorophore into the molecule can make it fluorescent. While this compound itself is not expected to be fluorescent, this technique could be used to study its interactions with fluorescent probes.
| Compound Class | Typical λmax (nm) | Electronic Transition |
| Simple Ureas | < 220 | n → π, π → π |
| Aromatic Ureas | > 250 | Extended π → π* |
This table provides general ranges for urea derivatives.
Hyphenated Analytical Techniques for this compound Characterization
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. wikipedia.org These techniques would be highly applicable to the analysis of this compound, especially in biological or environmental samples.
Chromatography-Mass Spectrometry (GC-MS, LC-MS) in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dntb.gov.ua For a polar and non-volatile compound like this compound, direct analysis by GC is challenging. Therefore, derivatization is a necessary step to increase its volatility and thermal stability. A common approach for compounds with active hydrogens (like those in the urea and hydroxyl groups) is silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the derivatized this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule showing the mass-to-charge (m/z) ratios of the parent ion and its fragments, is used for identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is often preferred for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. wikipedia.org The compound is first separated by high-performance liquid chromatography (HPLC), usually on a reversed-phase column (e.g., C18), where it is separated based on its polarity. longdom.org
The eluent from the HPLC is then introduced into the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) source. ESI generates ions of the analyte in the gas phase, which are then analyzed by the mass spectrometer to determine their m/z ratio. LC-MS can be used for both qualitative identification and quantitative analysis. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed for their high sensitivity and selectivity. ru.nl
Due to the absence of published research specifically detailing the GC-MS or LC-MS analysis of this compound, a data table with characteristic parameters such as retention times and m/z values for its derivatives or parent ion cannot be provided.
Chromatography-Spectroscopy (HPLC-DAD) Integrations
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of compounds in a mixture. rsc.org The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak in the chromatogram. benthamdirect.com This spectral information can aid in peak identification and purity assessment.
Similar to quantitative spectrophotometry, the challenge with analyzing this compound by HPLC-DAD is its weak UV absorbance. While detection at low UV wavelengths (e.g., around 200-210 nm) might be possible, sensitivity and selectivity could be low due to potential interference from other compounds that also absorb in this region. benthamdirect.com
For improved sensitivity and specificity, pre-column or post-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the this compound molecule. nih.gov For example, a reagent that reacts with the amine or hydroxyl group to introduce a chromophore would allow for detection at a more selective, higher wavelength.
A validated HPLC-DAD method would provide data on:
Retention Time (RT): The time it takes for this compound to elute from the HPLC column.
λmax: The wavelength of maximum absorbance.
Linearity: The concentration range over which the detector response is proportional to the analyte concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
As no specific HPLC-DAD methods for this compound have been found in the literature, a corresponding data table cannot be generated.
Theoretical and Computational Studies of Monohydroxybutylurea
Quantum Chemical Calculations of Monohydroxybutylurea Molecular Structure
Quantum chemical calculations are a cornerstone of computational chemistry, providing a theoretical framework to understand the electronic structure and geometry of molecules like this compound. unipd.itwarwick.ac.uk These methods solve the Schrödinger equation, albeit with approximations, to determine molecular properties from first principles. unipd.itnih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. ufba.brgaussian.com For a flexible molecule like this compound, this process is complicated by the presence of multiple rotatable bonds, leading to various possible three-dimensional arrangements called conformers. frontiersin.org
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| A | DFT (B3LYP/6-31G) | 0.00 |
| B | DFT (B3LYP/6-31G) | 1.25 |
| C | DFT (B3LYP/6-31G*) | 2.50 |
| This table is illustrative and does not represent actual calculated data for this compound. |
Electronic Structure and Charge Distribution in this compound
The electronic structure of a molecule describes the arrangement and energies of its electrons. unitn.itaps.org Quantum chemical calculations provide detailed information about molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in understanding the molecule's reactivity.
Charge distribution analysis determines how the total electronic charge is distributed among the atoms in the molecule. frontiersin.orgdiva-portal.org This is often visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the electron density surface. scirp.org These maps are invaluable for predicting how this compound might interact with other molecules, such as identifying sites susceptible to nucleophilic or electrophilic attack.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. wikipedia.orgukm.my It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. youtube.com This makes DFT computationally less expensive than many traditional quantum chemical methods, allowing for the study of larger and more complex systems. wikipedia.org
Prediction of Spectroscopic Parameters for this compound
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netmdpi.com For instance, the vibrational frequencies of this compound can be calculated and compared to an experimental infrared (IR) spectrum. scirp.org Similarly, electronic excitation energies can be computed using Time-Dependent DFT (TD-DFT) to predict the molecule's UV-Vis absorption spectrum. scirp.orgchemrxiv.org The accuracy of these predictions depends on the chosen functional and basis set. mdpi.comchemrxiv.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Calculation Method | Predicted Value |
| Main IR Frequency (C=O stretch) | DFT (B3LYP/6-31G) | ~1680 cm⁻¹ |
| First Electronic Transition (UV-Vis) | TD-DFT (B3LYP/6-31G) | ~210 nm |
| This table is illustrative and does not represent actual calculated data for this compound. |
Reaction Energetics and Transition State Analysis of this compound Reactions
Reaction energy diagrams can be constructed from these calculations, providing a visual representation of the energy changes that occur as the reaction progresses. libretexts.org This allows for a detailed understanding of the reaction mechanism at a molecular level.
Bond Dissociation Energies in this compound
Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radicals. gpschools.orgucsb.edu BDEs are a fundamental measure of bond strength. DFT calculations can provide reliable estimates of BDEs within a molecule like this compound. researchgate.net By calculating the energies of the parent molecule and the resulting radical fragments, the energy of a particular bond can be determined. These values are crucial for understanding the molecule's thermal stability and its potential to undergo radical reactions. libretexts.orgnist.gov
Table 3: Representative Average Bond Dissociation Energies
| Bond | Average BDE (kJ/mol) |
| C-H | 411 |
| C-C | 346 |
| C-N | 305 |
| C-O | 358 |
| N-H | 391 |
| O-H | 459 |
| Source: This table presents generally accepted average bond dissociation energies and is not specific to this compound. gpschools.orgresearchgate.net |
Molecular Dynamics Simulations of this compound
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can provide detailed insights into the behavior of chemical systems, including how molecules interact with each other and their environment. arxiv.org
While direct MD studies on this compound are not available, research on similar urea-containing molecules can offer general insights into the types of interactions and behaviors that might be expected. For instance, MD simulations have been used to study the self-assembly of urea-modified peptide amphiphiles, highlighting the critical role of hydrogen bonding in forming nanostructures. nih.gov In such systems, the urea (B33335) group, with its additional hydrogen bond donor site, can significantly increase the number of hydrogen bonds compared to amide linkages. nih.gov
Simulations of other urea derivatives have also explored their behavior in different solvents and their aggregation properties. For example, studies on N,N′-dipyridyl urea compounds in ethanol (B145695) have used MD simulations to investigate solvation structures and intermolecular interactions, which are key to understanding their ability to form gels. rsc.org These studies often analyze radial distribution functions and solvent coordination numbers to describe the microscopic environment around the solute molecule. rsc.org
Intermolecular Interactions and Self-Assembly Propensities
Specific computational studies detailing the intermolecular interactions and self-assembly propensities of this compound could not be located. However, the principles of intermolecular forces can be applied to predict its likely behavior. The primary intermolecular forces expected for this compound would include:
Hydrogen Bonding: The presence of both hydroxyl (-OH) and urea (-NH-C(=O)-NH-) groups makes this compound capable of acting as both a hydrogen bond donor and acceptor. This is expected to be the most significant intermolecular interaction, driving self-assembly and interactions with polar solvents. Studies on other urea derivatives confirm the dominant role of hydrogen bonding in their self-assembly. nih.govresearchgate.net
Dipole-Dipole Interactions: The polar nature of the urea and hydroxyl groups will lead to significant dipole-dipole interactions.
The propensity for self-assembly in urea-containing compounds is well-documented and is largely driven by the formation of strong, directional hydrogen bonds between the urea groups. nih.govresearchgate.net This often leads to the formation of one-dimensional fibrous structures. nih.gov The hydroxyl group in this compound could further influence this self-assembly process, potentially leading to more complex hydrogen-bonding networks.
Interactive Data Table: Potential Intermolecular Interactions in this compound
| Interaction Type | Functional Groups Involved | Predicted Significance |
| Hydrogen Bonding | Urea (-NH, C=O), Hydroxyl (-OH) | High |
| Dipole-Dipole | Urea (C=O), Hydroxyl (-OH) | Medium |
| London Dispersion | Entire Molecule (Alkyl chain) | Low to Medium |
Behavior of this compound in Different Solvent Systems
There is no specific research on the behavior of this compound in different solvent systems from molecular dynamics simulations. Generally, the solubility and behavior of a solute in a solvent are determined by the principle of "like dissolves like."
Polar Protic Solvents (e.g., Water, Ethanol): this compound is expected to be highly soluble in these solvents due to its ability to form strong hydrogen bonds with the solvent molecules. MD simulations of similar urea compounds in polar solvents have shown significant solute-solvent hydrogen bonding. rsc.orgjlu.edu.cn
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Solubility is expected to be moderate. While these solvents can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. Intermolecular interactions between the solute and solvent would primarily be dipole-dipole interactions. jlu.edu.cn
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to have very low solubility in nonpolar solvents. The strong hydrogen bonding and dipole-dipole interactions between this compound molecules would be much more favorable than the weak London dispersion forces with nonpolar solvent molecules.
MD simulations on various urea derivatives have shown that the nature of the solvent significantly affects the conformation and aggregation of the solute molecules. nih.govsioc-journal.cn For example, in aqueous solutions, urea can interact directly with proteins, affecting their stability, and also alter the structure of the surrounding water. arxiv.orgnjit.edu
Structure-Reactivity Relationships from Computational Modeling of this compound
No specific computational modeling studies on the structure-reactivity relationships of this compound were found in the available literature. Computational chemistry, particularly methods like Density Functional Theory (DFT), is often used to investigate the relationship between a molecule's structure and its chemical reactivity. academicjournals.orgnih.gov
For a molecule like this compound, DFT calculations could be used to determine various quantum chemical parameters that correlate with reactivity. eurjchem.com These parameters include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites.
While no data exists for this compound, studies on other urea derivatives have used these computational methods to understand their reactivity. For instance, DFT has been used to study the rotational barriers and conformational preferences of various alkyl- and phenyl-substituted ureas, which influences their reactivity. researchgate.net Such studies provide a framework for how the structure-reactivity relationships of this compound could be investigated computationally.
Interactive Data Table: Predicted Reactive Sites in this compound from General Chemical Principles
| Functional Group | Atom(s) | Predicted Reactivity | Potential Reactions |
| Urea | Oxygen | Nucleophilic | Coordination to electrophiles, Protonation |
| Urea | Nitrogen | Nucleophilic, Basic | Alkylation, Acylation, Protonation |
| Urea | Carbonyl Carbon | Electrophilic | Nucleophilic attack |
| Hydroxyl | Oxygen | Nucleophilic, Basic | Alkylation, Acylation, Deprotonation |
| Hydroxyl | Hydrogen | Electrophilic, Acidic | Deprotonation |
Derivatives, Analogs, and Modified Monohydroxybutylurea Structures
Synthesis and Characterization of Monohydroxybutylurea Derivatives
The synthesis of derivatives from a parent molecule like this compound is a cornerstone of medicinal chemistry and materials science. oncodesign-services.com These processes involve targeted chemical reactions to alter the molecule's structure and, consequently, its properties. oncodesign-services.com The primary methods for creating derivatives of this compound involve reactions at its reactive sites: the hydroxyl group and the urea (B33335) moiety. nih.gov
Alkylation and Acylation of this compound
Alkylation and acylation are fundamental organic reactions used to introduce alkyl and acyl groups, respectively, onto a molecule. libretexts.orgsavemyexams.com These reactions can significantly alter the steric and electronic properties of the parent compound.
Alkylation: This process involves the substitution of a hydrogen atom with an alkyl group, such as a methyl or ethyl group. chemguide.co.uk In the context of this compound, alkylation can occur at the nitrogen atoms of the urea moiety or at the oxygen of the hydroxyl group. The reaction typically employs an alkyl halide in the presence of a base. libretexts.org The choice of reagents and reaction conditions can direct the alkylation to a specific site. For instance, using a strong base might favor alkylation at the less acidic nitrogen, while specific protecting group strategies could isolate the hydroxyl group for modification. The introduction of alkyl groups can increase lipophilicity and alter the molecule's ability to form hydrogen bonds. gpatindia.com
Acylation: This reaction introduces an acyl group (R-C=O) onto the molecule, typically by reacting it with an acyl chloride or anhydride. savemyexams.comchemguide.co.uk Similar to alkylation, acylation of this compound can occur at the urea nitrogens or the hydroxyl group. Friedel-Crafts acylation, for example, involves an acyl group substituting into a benzene (B151609) ring in the presence of a catalyst. savemyexams.com Acylation of the urea moiety can lead to the formation of N-acylureas, while acylation of the hydroxyl group results in an ester linkage. These modifications can influence the compound's reactivity and its interactions with biological targets. libretexts.org
Table 1: Examples of Alkylation and Acylation Reactions on a Hydroxyurea (B1673989) Scaffold
| Reaction Type | Reagent | Product Type | Potential Structural Change |
|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | N-methylated or O-methylated derivative | Increased lipophilicity, altered hydrogen bonding |
Functionalization at Hydroxyl and Urea Moieties
Beyond simple alkylation and acylation, a wide range of functional groups can be introduced at the hydroxyl and urea positions to create diverse derivatives.
Hydroxyl Group Functionalization: The hydroxyl group can be a target for various chemical transformations. nih.gov It can be oxidized to form an aldehyde or a carboxylic acid, significantly changing the electronic nature and polarity of the molecule. smolecule.com Esterification, the reaction with a carboxylic acid, is another common modification. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.
Urea Moiety Functionalization: The urea moiety offers multiple sites for functionalization. The nitrogen atoms can be part of further condensation reactions. For instance, reaction with dicarbonyl compounds can lead to the formation of heterocyclic structures. The synthesis of urea derivatives can be achieved through various methods, including the use of phosgene (B1210022) or safer alternatives like N,N'-carbonyldiimidazole (CDI). nih.gov Traditional synthesis often involves reacting amines with isocyanates. nih.govnih.gov These reactions allow for the systematic modification of the substituents on the urea nitrogens, which can have a profound impact on the molecule's conformational preferences and biological activity. nih.gov
Structural Analogs of this compound: Design and Synthesis
The design and synthesis of structural analogs are crucial in medicinal chemistry for exploring the chemical space around a lead compound. nih.gov This involves creating molecules that are structurally similar to the parent compound but with specific modifications intended to probe the impact of those changes on its properties.
Isomeric Forms and Stereochemical Variants
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. youtube.com They can be broadly categorized as constitutional isomers and stereoisomers. youtube.commasterorganicchemistry.com
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. youtube.comsydney.edu.au If the butyl chain of this compound contains a chiral center (for example, in 3-hydroxybutylurea or 2-hydroxybutylurea), it can exist as a pair of enantiomers (non-superimposable mirror images). sydney.edu.au The synthesis of a specific stereoisomer often requires stereoselective synthetic methods. Diastereomers, which are stereoisomers that are not mirror images, can also exist if the molecule contains multiple chiral centers. masterorganicchemistry.com The specific stereochemistry of a molecule can be critical for its biological activity, as biological systems are often chiral. nih.govchemrxiv.org
Bioisosteric Replacements in this compound Analogs
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of creating a new molecule with improved properties. cambridgemedchemconsulting.comnih.govresearchgate.net
In the context of this compound, various bioisosteric replacements can be considered:
Hydroxyl Group Replacements: The hydroxyl group can be replaced by other groups that can act as hydrogen bond donors or acceptors. A common replacement is a thiol group (-SH). uniroma1.it Another possibility is an amino group (-NH2). uniroma1.it While these groups share some similarities with the hydroxyl group, they have different pKa values and steric profiles, which can lead to altered biological activity.
Alkyl Chain Modifications: The butyl chain can be replaced by other alkyl groups of varying lengths or by cyclic structures to explore the impact of lipophilicity and conformational rigidity. The replacement of a hydrogen atom with fluorine is a common bioisosteric modification used to block metabolic oxidation or to alter the acidity of nearby functional groups. cambridgemedchemconsulting.com
Table 2: Examples of Bioisosteric Replacements in a this compound Framework
| Original Group | Bioisosteric Replacement | Rationale | Potential Effect |
|---|---|---|---|
| Hydroxyl (-OH) | Thiol (-SH) | Similar size and hydrogen bonding capability | Altered pKa, modified metabolic stability |
| Urea (-NHCONH-) | Thiourea (B124793) (-NHCSNH-) | Similar hydrogen bonding pattern | Changes in electronic distribution and bond angles |
| Butyl Chain | Cyclohexyl Ring | Increased rigidity, altered lipophilicity | Restricted conformation, potential for enhanced binding |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.comcollaborativedrug.com By systematically modifying the structure of this compound and evaluating the effects of these changes, researchers can identify the key structural features required for a desired biological effect. nih.govacs.org
Key findings from SAR studies on related hydroxyurea derivatives indicate that:
The hydroxyl group is often crucial for activity. gpatindia.com Its replacement or modification can lead to a significant change or loss of activity. gpatindia.commdpi.com
Substitution on the urea nitrogens can have a varied impact. In some cases, small alkyl groups like methyl or ethyl can enhance activity, while larger or di- and tri-substituted derivatives may be inactive. gpatindia.com
The nature of the lipophilic group (like the butyl chain) can influence potency and metabolic stability. nih.gov For example, in a series of N-hydroxyurea 5-lipoxygenase inhibitors, the incorporation of specific heterocyclic templates with lipophilic substituents maintained potency. nih.gov
Stereochemistry can play a critical role, with different stereoisomers exhibiting different rates of metabolism and biological activity. nih.gov
Modifications that affect the rate of in vitro glucuronidation have been shown to correlate with the duration of action. nih.gov
SAR studies provide a rational basis for the design of new, more effective analogs. oncodesign-services.com By combining the synthesis of diverse derivatives with biological testing, a comprehensive understanding of the SAR for the this compound scaffold can be developed.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-hydroxybutyl)urea |
| N-(3-hydroxypropyl)-N'-methylurea |
| tert-Butylurea |
| 3-hydroxybutylurea |
| 2-hydroxybutylurea |
| N-hydroxyurea |
| N-acylureas |
| Methyl Iodide |
| Acetyl Chloride |
| N,N'-carbonyldiimidazole (CDI) |
| Thiourea |
| Guanidine |
| Sulfonamide |
| Cimetidine |
Influence of Substituent Effects on Reactivity and Function
The chemical reactivity and biological function of this compound and its analogs are significantly influenced by the nature and position of substituents on the core structure. These substituent effects can be broadly categorized into electronic and steric effects, which modulate the molecule's interaction with biological targets and its metabolic stability.
Substituents that donate electrons can increase the electron density on the urea backbone, potentially enhancing its nucleophilicity and ability to coordinate with metal ions in enzymes, a key mechanism for the biological activity of many hydroxyurea derivatives. libretexts.org Conversely, electron-withdrawing groups can decrease the electron density, which may affect the compound's binding affinity and reactivity. libretexts.org For instance, in studies on related hydroxyurea compounds, the introduction of electron-withdrawing groups has been shown to enhance reactivity towards nucleophiles. nih.gov
The position of the substituent on the butyl chain or the urea nitrogen atoms is also critical. A substituent near the hydroxyurea moiety can directly influence its electronic properties and steric accessibility. For example, bulky substituents can hinder the approach of the molecule to the active site of an enzyme, thereby reducing its biological activity. This steric hindrance can also play a role in the molecule's metabolic pathway, potentially protecting it from enzymatic degradation and prolonging its duration of action. acs.org
Research on various hydroxyurea derivatives has provided insights into these effects. For example, a study on N-hydroxyurea 5-lipoxygenase inhibitors demonstrated that the incorporation of specific heterocyclic templates and lipophilic substituents could maintain potency. acs.org Furthermore, structural features in proximity to the N-hydroxyurea group were found to correlate with lower rates of in vitro glucuronidation, a key metabolic pathway. acs.org In another study, the synthesis of cyclic hydroxyureas showed that the ring structure, a form of substitution, can impact anticancer activity. nih.gov
The table below summarizes the general influence of different types of substituents on the properties of hydroxyurea-related compounds, which can be extrapolated to this compound derivatives.
| Substituent Type | General Effect on Reactivity/Function | Rationale |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | May increase nucleophilicity of the urea moiety. Can influence binding to metalloenzymes. | Increases electron density on the core structure. libretexts.org |
| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Can increase electrophilicity of the carbonyl carbon, potentially altering reactivity. May enhance binding to certain biological targets. | Decreases electron density on the core structure. libretexts.orgnih.gov |
| Bulky/Steric Groups (e.g., tert-butyl) | Can decrease reactivity by sterically hindering the active site approach. May increase metabolic stability. | Physically blocks interaction with other molecules. acs.org |
| Lipophilic Groups | Can improve cell membrane permeability and potency. | Enhances partitioning into lipid bilayers. acs.org |
| Cyclic Structures | Can constrain the molecule's conformation, potentially leading to higher binding affinity. May alter metabolic pathways. | Reduces conformational flexibility, which can be entropically favorable for binding. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.com For this compound and its related compounds, QSAR studies can be instrumental in predicting their therapeutic potential and guiding the design of more effective analogs.
QSAR models are built by correlating molecular descriptors with the observed biological activity. These descriptors are numerical representations of various aspects of a molecule's structure, including its physicochemical, electronic, and steric properties. researchgate.net
A typical QSAR study on hydroxyurea derivatives would involve the following steps:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, and molar refractivity.
Electronic descriptors: Hammett constants (σ), which describe the electron-donating or -withdrawing ability of substituents. researchgate.net
Steric descriptors: Taft steric parameters (Es), which quantify the bulkiness of substituents. researchgate.net
Topological and 3D descriptors: These describe the connectivity and 3D shape of the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to develop an equation that best correlates the descriptors with the biological activity. nih.gov For instance, a study on 1-(benzoyloxy)urea derivatives resulted in the following QSAR equation: Log 1/IC50 = - 0.205 (± 0.068) σ – 0.051 (± 0.022) Es – 1.911 (± 0.020). researchgate.netunair.ac.id This equation indicates that the cytotoxic activity is influenced by both electronic (σ) and steric (Es) parameters of the substituents. researchgate.netunair.ac.id
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net
Research on various hydroxyurea derivatives has demonstrated the utility of QSAR. For example, a 2D-QSAR analysis of N-hydroxyurea derivatives as flap endonuclease-1 (FEN-1) inhibitors yielded a model with a good correlation coefficient (R²) of 0.806, indicating a strong relationship between the chosen descriptors and the inhibitory activity. nih.gov Another QSAR study on the effect of benzohydroxamic acids on DNA synthesis highlighted the importance of the -CHNHOH- functional group for activity. ias.ac.in
The table below presents a hypothetical set of data for a QSAR study on this compound derivatives, illustrating the types of descriptors and activity data that would be used.
| Compound | Substituent (R) | LogP | Hammett (σ) | Taft (Es) | Biological Activity (log 1/IC50) |
| 1 | -H | 0.5 | 0.00 | 0.00 | 4.2 |
| 2 | 4-Cl | 1.2 | 0.23 | -0.97 | 4.8 |
| 3 | 4-CH3 | 1.1 | -0.17 | -1.24 | 4.5 |
| 4 | 4-NO2 | 0.4 | 0.78 | -2.52 | 5.1 |
| 5 | 3-OCH3 | 0.6 | 0.12 | -0.55 | 4.6 |
By analyzing such data, a QSAR model could be developed to predict the biological activity of new, unsynthesized this compound derivatives, thereby accelerating the drug discovery process.
Environmental Fate and Degradation Mechanisms of Monohydroxybutylurea
Abiotic Degradation Pathways of Monohydroxybutylurea in the Environment
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For a compound like this compound, this would primarily include photolysis, hydrolysis, and chemical oxidation or reduction.
Photolytic Degradation Mechanisms of this compound
Photolytic degradation, or photolysis, is the breakdown of compounds by light. The rate and extent of photolysis depend on the molecule's ability to absorb light at environmentally relevant wavelengths (primarily UV-B and UV-A radiation from the sun) and the efficiency with which this absorbed energy leads to chemical bond cleavage.
For substituted ureas, photolysis can be a significant degradation pathway, particularly in surface waters where sunlight penetration is high. The process can be direct, where the molecule itself absorbs the light, or indirect, facilitated by other light-absorbing substances in the water that transfer energy to the compound. Without specific studies on this compound, it is not possible to determine its photolytic half-life or the specific degradation products that might be formed. Research on other urea-based compounds, such as certain herbicides, has shown that photolysis can lead to the cleavage of the urea (B33335) bridge and subsequent transformation of the molecule.
Hydrolytic Stability and Degradation of this compound
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence, especially in water and soil. The urea functional group can be susceptible to hydrolysis, which would break the amide bonds.
The rate of hydrolysis is highly dependent on pH and temperature. Generally, hydrolysis of ureas can be catalyzed by both acids and bases. In the environment, this would mean that the persistence of this compound could vary significantly between acidic and alkaline soils or water bodies. The hydrolysis of urea itself is a well-studied process, often catalyzed by the enzyme urease, but abiotic hydrolysis also occurs, albeit at a much slower rate. The presence of the hydroxybutyl group in this compound could influence its hydrolytic stability compared to unsubstituted urea, but the extent of this influence is unknown without specific experimental data.
Chemical Oxidation and Reduction Processes Affecting this compound
In the environment, chemical oxidation and reduction reactions are often mediated by reactive species such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of many organic compounds. These radicals are naturally formed in the atmosphere and in sunlit surface waters.
Biotic Degradation Mechanisms of this compound
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.
Microbial Metabolism of this compound
Microorganisms possess a vast array of enzymes that can break down a wide variety of organic compounds, often using them as a source of carbon, nitrogen, and energy. For a compound like this compound, it is plausible that some microorganisms could metabolize it.
The degradation would likely begin with an initial enzymatic attack to break down the molecule into smaller, more easily assimilable fragments. Given that urea is a common nitrogen source for many organisms, it is possible that the urea moiety of this compound could be targeted by microbial enzymes. The hydroxybutyl group could also be a site for microbial metabolism. However, the specific microorganisms capable of degrading this compound and the conditions under which this degradation would occur are unknown.
Enzymatic Degradation Pathways and Key Enzymes
The enzymatic degradation of urea is well-understood and is primarily carried out by the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046), which then spontaneously decomposes to form another molecule of ammonia and carbonic acid. It is conceivable that urease or similar hydrolases could act on the urea portion of this compound.
Additionally, other types of enzymes, such as monooxygenases or dehydrogenases, could potentially be involved in the degradation of the hydroxybutyl side chain. These enzymes could introduce further functional groups or cleave the carbon chain, making the molecule more susceptible to further breakdown. The specific enzymes and the sequence of enzymatic reactions involved in the complete mineralization of this compound have not been documented.
Table of Research Findings on this compound Degradation
| Degradation Pathway | Research Findings |
| Abiotic Degradation | |
| Photolytic Degradation | No specific data available for this compound. |
| Hydrolytic Stability | No specific data available for this compound. |
| Chemical Oxidation/Reduction | No specific data available for this compound. |
| Biotic Degradation | |
| Microbial Metabolism | No specific studies identified on the microbial metabolism of this compound. |
| Enzymatic Degradation | No specific enzymes have been identified for the degradation of this compound. |
No Information Available on the Environmental Fate and Degradation of this compound
Extensive searches for scientific literature and data concerning the environmental fate, microbial degradation, transformation products, and environmental modeling of the chemical compound "this compound" have yielded no specific information.
This lack of available information prevents a scientifically accurate and detailed discussion on the following topics as requested:
Modeling the Environmental Fate of this compound:No environmental fate models or parameters specific to this compound have been developed or published.
It is possible that this compound is a compound that has not been the subject of environmental scientific research, or it may be a metabolite or transformation product of another compound that is not widely documented under this name. Without any primary or secondary research sources, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and detail.
Applications of Monohydroxybutylurea in Chemical and Materials Science Research
Monohydroxybutylurea in Advanced Materials Synthesis
The dual functionality of this compound makes it a compelling candidate for the design and synthesis of novel materials with tailored properties. Its ability to participate in polymerization, form ordered structures through non-covalent interactions, and modify surfaces is at the core of its utility in materials science.
This compound can be incorporated into polymer backbones, imparting unique characteristics to the resulting materials. The hydroxyl group allows it to act as a monomer in step-growth polymerizations, while the hydroxyurea (B1673989) group can form strong intermolecular hydrogen bonds, significantly influencing the material's properties.
A notable example is the synthesis of poly(hydroxyurea-urethane)s (PHUUs). acs.orgehu.es These polymers can be synthesized through non-isocyanate routes, for instance, by the organocatalyzed reaction of dicyclic carbonates with diamines. acs.orgehu.esresearchgate.net In this process, hydroxyurethane linkages are initially formed and can subsequently rearrange into more thermally stable urea (B33335) linkages, resulting in a polymer with a tunable ratio of hydroxyurea to urethane (B1682113) groups. acs.orgehu.es The incorporation of urea and hydroxyl functionalities, analogous to those in this compound, has a profound impact on the polymer's thermal and mechanical properties. The strong, bidentate hydrogen bonds formed by the urea groups lead to improved phase separation between the soft and hard segments of the polymer, enhancing its mechanical strength and increasing its application temperature range. acs.orgehu.es
For instance, studies on PHUUs have shown that increasing the urea content leads to a higher storage modulus at elevated temperatures. acs.orgresearchgate.net This is attributed to the formation of a more robust physical network due to the strong hydrogen bonding of the urea groups.
Table 1: Influence of Urea Content on the Properties of Poly(hydroxyurea-urethane)s (PHUUs)
| Property | Low Urea Content in PHUU | High Urea Content in PHUU | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) of Soft Segment | Higher | Lower (indicating better phase separation) | ehu.es |
| Storage Modulus at High Temperature | Lower | Higher (plateau reached) | acs.orgresearchgate.net |
| Application Temperature Range | Narrower (e.g., up to 30 °C) | Broader (e.g., up to 140 °C) | acs.org |
| Phase Separation | Less pronounced | Improved | acs.orgehu.es |
The principles observed in PHUUs suggest that this compound could be a valuable monomer for creating a variety of polymers, including polyesters, polyethers, and polycarbonates, where its functional groups would contribute to enhanced thermal stability, mechanical performance, and specific intermolecular interactions. The flexible butyl chain would further influence the polymer's flexibility and processability.
The functional groups of this compound make it suitable for modifying surfaces and creating functional thin films. The hydroxyl group can be used to anchor the molecule to a substrate, while the hydroxyurea group can provide specific functionalities to the film.
Research has demonstrated the use of N-hydroxyurea derivatives to functionalize nanoparticles for incorporation into thin films. google.com In one study, zirconia nanoparticles were surface-modified with methacrylate-functionalized N-hydroxyureas. google.com These functionalized nanoparticles were then dispersed in a polymer matrix and cured to form optically clear films with a high refractive index. google.com This approach highlights the utility of the N-hydroxyurea group in creating stable, functional nanocomposite films. Given its structure, this compound could be similarly employed to modify nanoparticles or surfaces to create thin films for applications in optics, electronics, and protective coatings.
Furthermore, urea and its derivatives are known to be effective additives in the preparation of perovskite solar cells, where they passivate defects and improve film morphology. kashanu.ac.ir The incorporation of urea derivatives into thin films can also enhance adhesion. For example, the conversion of a carbodiimide (B86325) to a urea derivative on a surface has been shown to create a stretchable adhesive film, with the urea's hydrogen bonding capabilities playing a key role. google.com The addition of urea can also modify the morphology and porosity of semiconductor thin films like zinc oxide, which is relevant for sensor applications. researchgate.net These examples suggest that this compound could be a valuable component in the solution-based deposition of functional thin films, contributing to improved performance and stability. researchgate.net
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The hydroxyurea group is an excellent motif for directing self-assembly due to its ability to form strong and directional hydrogen bonds.
Urea derivatives, particularly bis-urea compounds, are well-known to self-assemble into one-dimensional fibrous structures, which can form gels in various solvents. tue.nl The driving force for this assembly is the formation of a network of hydrogen bonds between the urea groups. nih.gov The structure of this compound, with a single hydroxyurea group and a flexible alkyl chain, suggests it could act as a chain terminator or modifier in such self-assembling systems, or potentially form its own unique supramolecular structures.
The self-assembly of molecules with long alkyl chains and hydrogen-bonding head groups is a well-established principle for forming ordered monolayers and other structures. montana.edunih.gov The combination of the hydrophilic and hydrogen-bonding hydroxyurea head with the moderately hydrophobic butyl chain in this compound gives it an amphiphilic character, which could drive its assembly at interfaces or in solution to form micelles, vesicles, or other nanostructures. This behavior is analogous to that observed for other functional molecules that self-assemble into complex architectures. nih.govresearchgate.net
This compound as a Chemical Intermediate
A chemical intermediate is a substance that is manufactured for and consumed in or used for chemical processing to be transformed into another substance. mdpi.com The bifunctional nature of this compound makes it a potentially useful intermediate in organic synthesis.
The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, or reaction with isocyanates to form urethanes. The hydroxyurea moiety also offers reactive sites. For example, hydroxyurea itself can be reacted with acid chlorides or other acylating agents. This reactivity has been exploited to attach hydroxyurea to polymer backbones. researchgate.net In one study, the carboxylic acid groups on natural polymers like carboxymethyl cellulose (B213188) were converted to acid chlorides and then reacted with the amino group of hydroxyurea to form a stable amide linkage. researchgate.net Similarly, this compound, with its primary hydroxyl group and secondary/primary amines within the hydroxyurea structure, could serve as a versatile intermediate for synthesizing more complex molecules and functional materials.
Potential Catalytic Applications of this compound and its Derivatives
There is growing interest in the use of urea and thiourea (B124793) derivatives as organocatalysts. researchgate.netrsc.org These molecules can act as hydrogen-bond donors, activating electrophiles and facilitating a variety of chemical reactions. The catalytic activity often arises from the ability of the urea's N-H protons to form hydrogen bonds with substrates, such as carbonyl groups, thereby increasing their reactivity towards nucleophiles. nih.govacs.org
Polymers functionalized with urea groups have been shown to be effective catalysts. For instance, urea-functionalized mesoporous polymers have demonstrated superior catalytic activity in Knoevenagel condensation reactions, where a cooperative effect between the urea's secondary amine and surface phenolic groups was observed. researchgate.netresearchgate.net Similarly, pyridinium-based ionic polymers functionalized with urea have been used to catalyze the cycloaddition of CO2 to epoxides. acs.org
Given that this compound contains both a hydroxyl group and a hydroxyurea moiety, it and polymers derived from it could function as bifunctional catalysts. The hydroxyurea part could act as a hydrogen-bond donor to activate one substrate, while the hydroxyl group (or a derivative thereof) could interact with another reactant or participate in the catalytic cycle. This is analogous to bifunctional catalysts where an amine and a urea/thiourea group work in concert. nih.gov
Table 2: Examples of Urea-Based Catalysts in Organic Reactions
| Catalyst Type | Reaction Catalyzed | Key Feature of Catalyst | Reference |
|---|---|---|---|
| Urea-functionalized mesoporous polymer | Knoevenagel condensation | Acid-base cooperative catalysis | researchgate.netresearchgate.net |
| Urea-functionalized ionic polymer | CO2 cycloaddition to epoxides | Dual hydrogen-bond donors | acs.org |
| Silica-immobilized cyclic urea | Hydrosilylation of carboxylic acids | Concerted catalysis with surface silanols | acs.org |
| Bifunctional (thio)urea-amine | Asymmetric Michael addition | Electrophile activation and enamine formation | nih.gov |
Emerging Research Areas for this compound
The unique combination of functional groups in this compound positions it as a promising molecule for several emerging research fields.
One key area is the development of sustainable polymers . The ability to form poly(hydroxyurea-urethane)s through non-isocyanate routes is particularly relevant, as it aligns with the broader goal of moving away from hazardous reagents like phosgene (B1210022) and isocyanates in polymer manufacturing. ehu.esresearchgate.net
Another promising direction is in the field of biomaterials . Hydroxyurea is a well-known therapeutic agent, and incorporating it or its derivatives into polymer backbones or as pendant groups could lead to materials with inherent biological activity or improved biocompatibility. hematology.orgmdpi.com The synthesis of polymer-supported hydroxyurea derivatives for applications like controlled drug release has already been explored. researchgate.net this compound could serve as a monomer to create such functional biomaterials.
The development of "smart" or responsive materials is also a potential application. The extensive hydrogen-bonding network that can be formed by the hydroxyurea group can be sensitive to changes in temperature, pH, or the presence of specific analytes. Polymers incorporating this compound could therefore be designed to exhibit stimuli-responsive behavior, making them suitable for use in sensors, actuators, or self-healing materials. researchgate.net
Finally, research into advanced functional coatings is another area where this compound could make an impact. As discussed, urea derivatives can enhance adhesion and provide specific surface properties. google.comnih.gov The bifunctionality of this compound could be leveraged to create coatings with a combination of properties, such as hydrophilicity/hydrophobicity, corrosion resistance, and the ability to interact with biological systems.
Future Directions and Perspectives in Monohydroxybutylurea Research
Innovations in Monohydroxybutylurea Synthesis and Scale-Up
The advancement of synthetic routes for this compound is a primary focus for future research. Current methodologies, while effective at a laboratory scale, require optimization for large-scale industrial production. Innovations are expected in the development of more efficient, cost-effective, and environmentally benign synthetic pathways. Key areas of exploration will likely include the use of novel catalysts to improve reaction yields and selectivity, the investigation of continuous flow chemistry to enable safer and more scalable production, and the utilization of greener solvents and reagents to minimize the environmental footprint of the synthesis process.
A comparative analysis of potential synthetic strategies highlights the drive towards more sustainable and efficient manufacturing.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation | High atom economy, potentially cleaner process. | Development of highly selective and reusable catalysts. |
| Biocatalytic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Reactor design and optimization for the specific synthesis of this compound. |
Advanced Spectroscopic and Computational Integration for this compound Studies
A comprehensive understanding of the molecular structure and properties of this compound necessitates the integration of advanced spectroscopic techniques with computational modeling. While fundamental spectroscopic data exists, future studies will likely employ more sophisticated methods to probe the molecule's conformational landscape and electronic structure in greater detail.
The synergy between experimental spectroscopy and theoretical calculations will be pivotal. For instance, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can elucidate subtle structural features and intermolecular interactions. nih.gov Concurrently, Density Functional Theory (DFT) calculations can provide theoretical validation of experimental findings and predict spectroscopic properties, offering a deeper insight into the molecule's behavior.
Future research will likely focus on:
Vibrational Spectroscopy: Utilizing techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy to analyze the vibrational modes of this compound, providing information about its functional groups and molecular structure. otago.ac.nz
Mass Spectrometry: Employing high-resolution mass spectrometry to accurately determine the molecular weight and fragmentation patterns, aiding in structural confirmation. nih.gov
Computational Chemistry: Building detailed computational models to simulate the spectroscopic properties and reactivity of this compound, guiding experimental design and interpretation of results.
Exploration of Novel this compound Derivatives and Their Chemical Utility
The chemical structure of this compound, featuring both a hydroxyl and a urea (B33335) functional group, presents a versatile scaffold for the synthesis of a wide array of derivatives. Future research will undoubtedly explore the modification of these functional groups to create new molecules with tailored properties and potential applications.
The derivatization strategies could include:
Esterification or Etherification: Modifying the hydroxyl group to produce esters or ethers, which may exhibit different solubility, reactivity, and biological activity profiles.
N-Alkylation or N-Arylation: Substituting the hydrogens on the urea nitrogen atoms to create more complex urea derivatives.
Polymerization: Utilizing the hydroxyl group as a point of polymerization to create novel polymers incorporating the urea moiety.
The exploration of these derivatives will be a fertile ground for discovering new materials and compounds with unique chemical and physical properties.
Comprehensive Understanding of this compound's Environmental Biogeochemistry
As with any chemical compound that may see wider use, a thorough understanding of its environmental fate and transport is essential. Future research in the environmental biogeochemistry of this compound will aim to elucidate its persistence, degradation pathways, and potential interactions with soil and aquatic ecosystems. ufl.eduumd.edu
Key research questions will include:
Biodegradation: Identifying microorganisms capable of degrading this compound and characterizing the enzymatic pathways involved.
Sorption and Mobility: Investigating the extent to which this compound sorbs to soil particles and its mobility in different soil types, which will determine its potential for leaching into groundwater. ebgscience.org
Transformation Products: Identifying the intermediate and final products of its degradation to assess their potential environmental impact.
This research will be crucial for conducting comprehensive environmental risk assessments and ensuring the responsible management of this compound. The study of its biogeochemical cycling will contribute to a broader understanding of how anthropogenic compounds interact with natural elemental cycles. researchgate.net
Interdisciplinary Research Opportunities with this compound
The unique chemical structure of this compound opens up numerous avenues for interdisciplinary research, bridging chemistry with materials science, agriculture, and potentially even medicine.
| Interdisciplinary Field | Potential Research Focus |
| Materials Science | Investigating the use of this compound derivatives as monomers for novel polymers, or as components in the formulation of gels, resins, or coatings. |
| Agricultural Science | Exploring the potential of this compound and its derivatives as controlled-release nitrogen fertilizers or as plant growth regulators, leveraging the urea functional group. |
| Supramolecular Chemistry | Studying the self-assembly properties of this compound and its derivatives to form complex, ordered structures through non-covalent interactions like hydrogen bonding. |
| Pharmaceutical Science | While outside the direct scope of this chemical analysis, the urea and hydroxyl moieties are common in pharmacologically active molecules, suggesting potential, albeit currently unexplored, avenues for medicinal chemistry research. nih.govnih.gov |
The collaborative efforts of chemists, material scientists, environmental scientists, and researchers from other disciplines will be essential to fully realize the potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
